

# SHR2554: A Technical Guide to EZH2-Targeted Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | EZH2-IN-15 |           |
| Cat. No.:            | B2451217   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SHR2554, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. It details the core mechanism by which SHR2554 induces apoptosis in cancer cells, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for relevant experimental assays.

### **Core Mechanism of Action**

SHR2554 functions as a competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to the catalytic SET domain of both wild-type and mutant EZH2, SHR2554 potently blocks its histone methyltransferase activity.[1] This inhibition leads to a global decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark responsible for transcriptional repression.[1][2]

The reduction in H3K27me3 levels results in the derepression of silenced tumor suppressor genes.[3] Key genes reactivated by this mechanism include the cell cycle inhibitor p21, which contributes to G1 phase cell cycle arrest.[2][4] Concurrently, the inhibition of EZH2 leads to the downregulation of anti-apoptotic proteins such as MCL1 and XIAP.[4] The combined effect of cell cycle arrest and the loss of anti-apoptotic signals culminates in the activation of the apoptotic cascade, leading to programmed cell death.[2][5]





Click to download full resolution via product page

**Caption:** Core signaling pathway of SHR2554-induced apoptosis.

In T-cell lymphoma (TCL), resistance to other therapies like HDAC inhibitors can be associated with an upregulation of H3K27me3.[4] Combining SHR2554 with an HDAC inhibitor like Chidamide demonstrates a synergistic anti-tumor effect. This combination prevents the



resistance mechanism and enhances apoptosis through the activation of the STAT1 signaling pathway.[6][7]

# Data Presentation In Vitro Potency and Cellular Activity

The following table summarizes the inhibitory concentrations of SHR2554 against its enzymatic target and in cellular assays.

| Parameter               | Target/Cell Line                     | Value            | Reference |
|-------------------------|--------------------------------------|------------------|-----------|
| Enzymatic IC50          | Wild-Type EZH2 0.87 nM               |                  | [1][2]    |
| Mutant EZH2 (Y641)      | 1.13 - 16.80 nM                      | [1]              |           |
| Cellular IC50           | H3K27me3 Reduction (Pfeiffer)        | 1.63 ± 0.14 nM   | [2]       |
| Anti-Proliferative IC50 | T-Cell Lymphoma Cell<br>Lines (144h) | 0.365 - 3.001 μΜ | [4]       |

## Clinical Efficacy in Relapsed/Refractory Lymphoma

Data from the first-in-human Phase I clinical trial (NCT03603951) highlights the clinical activity of SHR2554.[8][9]



| Parameter                                    | Patient<br>Population               | Dose       | Value                  | Reference |
|----------------------------------------------|-------------------------------------|------------|------------------------|-----------|
| Objective<br>Response Rate<br>(ORR)          | r/r Peripheral T-<br>Cell Lymphoma  | 350 mg BID | 61% (95% CI,<br>41-78) | [8]       |
| Median Duration of Response (DoR)            | r/r Peripheral T-<br>Cell Lymphoma  | 350 mg BID | 12.3 months            | [8]       |
| Median<br>Progression-Free<br>Survival (PFS) | r/r Peripheral T-<br>Cell Lymphoma  | 350 mg BID | 11.1 months            | [8]       |
| Overall<br>Response Rate<br>(ORR)            | r/r Mature<br>Lymphoid<br>Neoplasms | 350 mg BID | 43% (95% CI,<br>33-53) | [9]       |

# **Experimental Protocols**

The investigation of SHR2554's pro-apoptotic effects relies on a series of standard and specialized laboratory techniques. A general workflow is presented below, followed by detailed protocols for key assays.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cancer and its inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating human cancer by targeting EZH2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancer of Zeste Homolog 2 Inhibitor SHR2554 in Relapsed or Refractory Peripheral T-cell Lymphoma: Data from the First-in-Human Phase I Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHR2554, an EZH2 inhibitor, in relapsed or refractory mature lymphoid neoplasms: a first-in-human, dose-escalation, dose-expansion, and clinical expansion phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHR2554: A Technical Guide to EZH2-Targeted Apoptosis in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2451217#shr2554-for-inducing-apoptosis-in-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com